3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine
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Overview
Description
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the 2,4-Difluorophenyl Group: This step often involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halomethyl precursor.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.
Biological Research: The compound can be used as a tool to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the difluorophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can undergo metabolic transformations, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both the difluorophenyl and sulfanylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H13F2NS |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NS/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
JFAOMPLYDBKHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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